Osutidine
Overview
Description
Osutidine is a small molecule drug that functions as a histamine H2 receptor antagonist. It was initially developed by Toyama Chemical Co., Ltd. for the treatment of peptic and duodenal ulcers. The compound has both antisecretory and cytoprotective properties, making it effective in reducing gastric acid secretion and protecting the gastric mucosa .
Preparation Methods
The synthesis of Osutidine involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized using a series of condensation and cyclization reactions.
Introduction of functional groups: Functional groups such as hydroxyl, amino, and sulfonamide groups are introduced through various chemical reactions, including nucleophilic substitution and reduction reactions.
Purification and isolation: The final product is purified using techniques such as recrystallization and chromatography to obtain this compound in its pure form.
Chemical Reactions Analysis
Osutidine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound, where functional groups are introduced or modified.
Scientific Research Applications
Osutidine has been extensively studied for its applications in various fields:
Chemistry: this compound is used as a model compound in the study of histamine H2 receptor antagonists and their chemical properties.
Biology: In biological research, this compound is used to study the effects of histamine H2 receptor antagonists on cellular processes and signaling pathways.
Medicine: this compound has been investigated for its therapeutic potential in treating peptic and duodenal ulcers. It has shown efficacy in reducing gastric acid secretion and protecting the gastric mucosa.
Mechanism of Action
Osutidine exerts its effects by antagonizing the histamine H2 receptors. This inhibition prevents the binding of histamine to the receptors, thereby reducing the production of cyclic adenosine monophosphate (cAMP) and subsequent gastric acid secretion. The compound also has cytoprotective properties, which help in maintaining the integrity of the gastric mucosa .
Comparison with Similar Compounds
Osutidine is compared with other histamine H2 receptor antagonists such as ranitidine, cimetidine, and famotidine. While all these compounds share a similar mechanism of action, this compound is unique in its chemical structure and specific binding affinity to the H2 receptors. The following are some similar compounds:
Ranitidine: Another histamine H2 receptor antagonist used to treat gastric acid-related conditions.
Cimetidine: A widely used H2 receptor antagonist with a similar mechanism of action.
Famotidine: Known for its potent H2 receptor antagonistic properties and used in the treatment of peptic ulcers.
This compound’s unique structure and specific binding properties make it a valuable compound in the study and treatment of gastrointestinal disorders.
Properties
IUPAC Name |
2-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-1-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-3-methylsulfonylguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O5S2/c1-20-11-16-7-8-17(28-16)13-29-10-9-21-19(23-30(2,26)27)22-12-18(25)14-3-5-15(24)6-4-14/h3-8,18,20,24-25H,9-13H2,1-2H3,(H2,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPOYVTZKHVRHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)CSCCNC(=NCC(C2=CC=C(C=C2)O)O)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040240 | |
Record name | Osutidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140695-21-2 | |
Record name | [N(E)]-N-[[[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]amino][[2-[[[5-[(methylamino)methyl]-2-furanyl]methyl]thio]ethyl]amino]methylene]methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140695-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Osutidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140695212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osutidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSUTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDB1AQ7N4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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